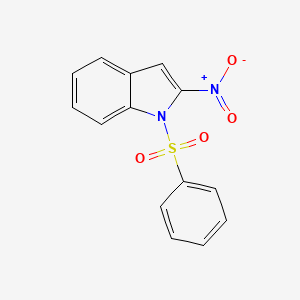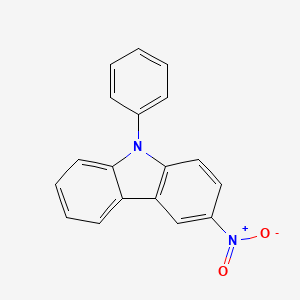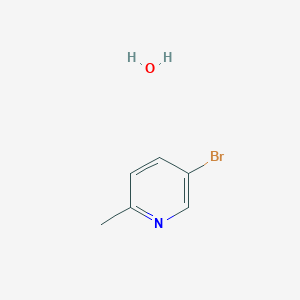![molecular formula C9H11BrOS B8028862 1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene](/img/structure/B8028862.png)
1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene is an organic compound with the molecular formula C9H11BrOS. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, and an ethoxymethylsulfanyl group is attached to the same ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(ethoxymethyl)sulfanyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents include sodium methoxide, sodium ethoxide, and potassium tert-butoxide.
Oxidation Reactions: The ethoxymethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: m-CPBA in dichloromethane, room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF), room temperature.
Major Products:
Substitution: 4-[(ethoxymethyl)sulfanyl]aniline.
Oxidation: 1-Bromo-4-[(ethoxymethyl)sulfinyl]benzene or 1-Bromo-4-[(ethoxymethyl)sulfonyl]benzene.
Reduction: 4-[(ethoxymethyl)sulfanyl]benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating substitution reactions. The ethoxymethylsulfanyl group can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity. Molecular targets include enzymes and proteins with nucleophilic active sites, where the compound can form covalent adducts, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-[(methylsulfanyl)methyl]benzene
- 1-Bromo-4-[(methylsulfonyl)methyl]benzene
- 1-Bromo-4-[(methylsulfinyl)methyl]benzene
Comparison: 1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene is unique due to the presence of the ethoxymethylsulfanyl group, which imparts different electronic and steric properties compared to its methylsulfanyl, methylsulfonyl, and methylsulfinyl analogs
Eigenschaften
IUPAC Name |
1-bromo-4-(ethoxymethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHSHPXRHZHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCSC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methoxyphenyl)methoxy]-3-nitro-5-(trifluoromethyl)benzene](/img/structure/B8028799.png)



![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-nitropyrimidin-2-yl)carbamate](/img/structure/B8028820.png)



amine](/img/structure/B8028866.png)
